molecular formula C16H22N2O B1613901 Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898762-57-7

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone

Cat. No. B1613901
M. Wt: 258.36 g/mol
InChI Key: FKYXNVRWTKIQBI-UHFFFAOYSA-N
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Description

“Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H22N2O and a molecular weight of 258.36 g/mol. It’s a derivative of cyclopropyl phenyl ketone, which has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide .

Scientific Research Applications

Catalytic Cycloaddition Reactions

Cyclopropyl phenyl ketones, including compounds with structural similarities to Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone, have been utilized in nickel-catalyzed cycloaddition reactions. These reactions form cyclopentane compounds having two carbonyl substituents at the 1,3-position, highlighting the reactivity of cyclopropyl ketones towards forming complex cyclic structures (Ogoshi, Nagata, & Kurosawa, 2006).

Ring-Opening Cycloisomerization

Cyclopropyl ketones have also been key substrates in ring-opening cycloisomerization reactions. These reactions, catalyzed by palladium and other metal catalysts, lead to the formation of diverse heterocyclic compounds, demonstrating the utility of cyclopropyl ketones in synthesizing complex organic structures with potential pharmacological activities (Ma, Lu, & Zhang, 2004).

Synthetic Precursors for Pyrroles

Doubly activated cyclopropanes, derivable from cyclopropyl ketones, have been used as precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, indicating their role in the synthesis of nitrogen-containing heterocycles, which are common structures in many pharmaceutical agents (Wurz & Charette, 2005).

Hydrogen Borrowing Catalysis

Cyclopropyl ketones serve as crucial substrates in hydrogen borrowing catalysis, facilitating the formation of α-branched ketones. This showcases their importance in catalytic transformations for constructing carbon-carbon bonds, a fundamental step in organic synthesis (Frost et al., 2015).

Diels-Alder Reactions

Cyclopropenyl ketones, closely related to cyclopropyl ketones, are highlighted for their reactivity as dienophiles in Diels-Alder reactions. This reactivity is exploited to construct cycloadducts that can be further manipulated to generate complex molecular architectures, demonstrating the versatility of cyclopropyl-related ketones in synthetic organic chemistry (Fisher, Smith, & Fox, 2013).

properties

IUPAC Name

cyclopropyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-17-8-10-18(11-9-17)12-14-4-2-3-5-15(14)16(19)13-6-7-13/h2-5,13H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYXNVRWTKIQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643903
Record name Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone

CAS RN

898762-57-7
Record name Cyclopropyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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